ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 162432-61-3) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₆H₁₆N₄O₂ (MW: 296.33 g/mol) . Key structural features include:
- A phenyl group at position 1.
- An amino group (-NH₂) at position 3.
- A methyl group at position 4.
- An ethyl ester (-COOEt) at position 5.
Properties
IUPAC Name |
ethyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)13-10(2)19-15-12(14(13)17)9-18-20(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZBAPMFBNVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a member of the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and viral infections. This article presents a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 296.33 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester and an amino group, which contribute to its biological activities .
1. Anticancer Properties
This compound has shown promising anticancer properties against various cancer cell lines. Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit critical proteins involved in cancer progression:
| Target Protein | Activity | Reference |
|---|---|---|
| Cyclin-dependent kinase 1 | Inhibition (IC = 0.36 µM) | |
| HIV reverse transcriptase | Inhibition | |
| Xanthine oxidase | Inhibition |
2. Antiviral Activity
The compound exhibits antiviral properties against several viruses. Notably, it has demonstrated effectiveness against the Hepatitis A virus (HAV) and Herpes Simplex Virus type 1 (HSV-1):
| Virus | Activity | Concentration |
|---|---|---|
| Hepatitis A Virus | High antiviral activity | 20 μg/10 cells |
| Herpes Simplex Virus | Significant inhibition | Varies by derivative |
In vivo studies have shown that certain derivatives exhibit higher antiviral activities than commercial agents at specific concentrations .
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
| Compound | COX Inhibition (IC) |
|---|---|
| Ethyl derivative | 0.04 ± 0.01 μmol (vs. Celecoxib) |
This suggests that the compound could serve as a lead in developing new anti-inflammatory drugs .
Study on Antiviral Activity
A research study evaluated various pyrazolo[3,4-b]pyridine derivatives for their antiviral activities against Tobacco Mosaic Virus (TMV). Ethyl 4-amino derivatives exhibited a curative activity of approximately 56% at a concentration of 500 μg/mL .
Synthesis and Structure-Activity Relationship (SAR)
Multiple synthetic routes have been explored to produce ethyl 4-amino derivatives, emphasizing the importance of structural modifications on biological activity. For instance, introducing an ethyl ester group significantly enhances antiviral efficacy compared to non-esterified analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, modifications to the pyrazole ring have shown enhanced activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Research has demonstrated that certain pyrazolo derivatives possess neuroprotective properties. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase activity positions it as a candidate for further development in neuropharmacology .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including one-pot reactions that simplify the production of complex heterocycles. The compound's synthesis often involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of diverse pyrazolo derivatives which can be further functionalized for specific applications .
Material Science
Polymer Chemistry
The unique properties of this compound have also been explored in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymers could lead to materials with improved performance in high-temperature applications .
Case Studies
Chemical Reactions Analysis
Hydrazine-Mediated Decarboxylation
The compound undergoes decarboxylation upon reaction with hydrazine hydrate, forming 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. This reaction proceeds via a Curtius rearrangement mechanism :
-
Nucleophilic attack by hydrazine on the ester carbonyl.
-
Formation of an isocyanate intermediate via elimination of CO₂.
-
Rearrangement to yield the decarboxylated product.
Mechanistic Pathway
textEthyl ester → Hydrazine attack → Isocyanate intermediate → Rearrangement → Decarboxylated product[1][2].
Reactions with Carbonyl Compounds
The compound reacts with carbonyl reagents (e.g., phenyl isothiocyanate, allyl isothiocyanate) to form thioamide derivatives. These reactions occur under refluxing ethanol with catalytic piperidine .
Example Reaction
-
Phenyl isothiocyanate : Yields 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (89% yield) .
Spectral Data
| 1H NMR (δ) | Assignment |
|---|---|
| 10.57 (s) | Hydrazine-NH-thiourea |
| 8.50 (s) | Hydrazino-amide NH |
| 8.12 (s) | NH-CH₂ |
| 4.21–4.26 (m) | Allyl CH₂N |
| 5.07–5.16 (m) | Allyl CH₂= |
Condensation Reactions
The compound reacts with diethyl acetylenedicarboxylate to form pyrazolone derivatives. This reaction involves nucleophilic attack by the amino group on the acetylenedicarboxylate, followed by cyclization .
Key Product
Analytical Characterization
The compound’s structure is confirmed by HRMS, IR, and NMR spectroscopy.
HRMS Data
IR Absorptions
13C NMR (δ)
| Carbon | Shift |
|---|---|
| Ester CO | 164.5 |
| Pyridine C-4 | 130.1 |
| Pyrazole C-3 | 12.2 |
Biological and Synthetic Potential
The compound serves as a precursor for antimicrobial agents and heterocyclic derivatives. Its amino and ester functionalities enable further functionalization, including triazine ring formation and substitution reactions .
Example Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Amino vs. Phenylamino/Chloro Groups
- Phenylamino derivatives (e.g., Compound 5) exhibit antiviral activity against Vesicular Stomatitis Virus (VSV) and Mayaro virus, suggesting substituent-dependent efficacy .
Complex Substituents
- Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87): Features a sulfonamido-butylamino chain at position 4. Demonstrates potent inhibition of SARS-CoV 3CL protease, outperforming drugs like Remdesivir .
Ester Group Variations
| Compound Name | Ester Group | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| This compound | -COOEt | 130–131 | 296.33 | |
| Mthis compound | -COOMe | 125–126 | 282.30 |
- Methyl derivatives (e.g., 3a) show similar spectroscopic profiles but lower melting points, indicating differences in crystalline packing .
Substituent Modifications at Position 1
- p-Tolyl derivatives (e.g., 3j) exhibit higher melting points (173–174°C) due to improved crystal symmetry .
Preparation Methods
Conventional Synthetic Approaches
The traditional synthesis of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves acid-catalyzed condensation reactions. These methods rely on the reaction of pyrazole derivatives with suitable dicarbonyl compounds or their equivalents. The process generally includes:
- Initial condensation between pyrazole precursors and dicarbonyl compounds.
- Cyclization to form the fused pyrazolo[3,4-b]pyridine ring system.
- Dehydration steps to finalize the heterocyclic framework.
These reactions require careful control of reaction conditions, such as temperature, catalyst type, and solvent, to optimize yield and purity.
One-Step Conversion Methodology
A notable advancement in the synthesis is the efficient one-step conversion method. This approach has been demonstrated for closely related compounds and is adaptable for this compound synthesis. The key features include:
- Starting from 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone , a one-step reaction with hydrazine leads to the formation of the pyrazolo[3,4-b]pyridine derivative.
- The reaction mechanism involves hydrazine-mediated nucleophilic attack , cyclization, and subsequent dehydration.
- This method offers a streamlined synthesis with fewer purification steps and good yields.
A detailed study reported the conversion of a similar pyridone into ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which provides a mechanistic basis applicable to the target compound.
Hydrazine-Mediated Synthesis Mechanism
The formation of the pyrazolo[3,4-b]pyridine ring system is often facilitated by hydrazine or hydrazine derivatives. The general mechanistic pathway includes:
- First nucleophilic attack by the amino group or an sp² carbon on a carbonyl group of a dicarbonyl compound.
- Dehydration following the initial attack.
- Second nucleophilic attack on the remaining carbonyl group.
- Ring closure to form a six-membered pyrazolo[3,4-b]pyridine ring.
- Final dehydration to stabilize the heterocyclic system.
This mechanism is adaptable to various dicarbonyl substrates and is central to the synthesis of this compound and related derivatives.
Multi-Step Synthesis via Carbohydrazide Intermediate
A detailed multi-step synthetic route involves the preparation of a carbohydrazide intermediate, which is then transformed into the target compound or related derivatives:
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydrolysis of pyrazolo[3,4-b]pyridine-5-carbonitrile to carboxylic acid | Reflux with NaOH (10%) in ethanol/water | ~81% yield; pale yellow needles |
| 2 | Esterification of carboxylic acid to methyl ester | Reflux with methanol and conc. H2SO4 | ~70% yield; pale yellow flakes |
| 3 | Reaction of methyl ester with hydrazine hydrate to form carbohydrazide | Reflux with excess hydrazine hydrate | ~75% yield; shiny yellow needles |
| 4 | Further transformations (e.g., condensation with aldehydes) | Reflux in ethanol with piperidine catalyst | Yields 64-70%; formation of hydrazones |
This route provides a robust platform for synthesizing this compound and analogues, enabling structural modifications for biological activity studies.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Acid-Catalyzed | Pyrazole precursors + dicarbonyl compounds, acid catalyst | Established, reliable | Multi-step, requires strict control |
| One-Step Hydrazine Conversion | 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone + hydrazine | Efficient, fewer steps | Specific substrate required |
| Hydrazine-Mediated Cyclization | Hydrazine + dicarbonyl derivatives | Mechanistically versatile | Sensitive to reactant nature |
| Catalytic (TFA) | TFA catalyst in toluene, nitrogen atmosphere | Mild conditions, good yields | Limited substrate scope reported |
| Multi-Step via Carbohydrazide | Hydrolysis → Esterification → Hydrazide formation | Allows diverse functionalization | Longer synthesis time |
Research Findings and Analytical Data
- Spectral Analysis: IR, 1H-NMR, 13C-NMR, and mass spectrometry confirm the formation of the pyrazolo[3,4-b]pyridine core and substitution pattern.
- Yields: Reported yields range from 64% to 81% for key intermediates and final products, indicating efficient synthetic protocols.
- Reaction Mechanisms: Detailed mechanistic proposals involve nucleophilic attacks and dehydrations leading to ring closure, supported by spectral and chemical evidence.
- Biological Relevance: Synthesized compounds have been tested for antimicrobial and other pharmacological activities, underscoring the importance of efficient synthetic access.
Q & A
Q. What are the common synthetic routes for ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-component reactions. A widely used method involves reacting 5-aminopyrazole derivatives with β-keto esters. For example:
- Cyclocondensation : Bardajee et al. reported the reaction of 5-aminopyrazole (R = Ph) with ethyl 2,4-dioxo-4-phenylbutanoate under reflux conditions, yielding pyrazolo[3,4-b]pyridine carboxylates. Electron-withdrawing groups on the aryl ring enhance yields by stabilizing intermediates .
- Ester Hydrolysis : Ethyl esters can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH in ethanol/water). This method is critical for modifying the carboxylate functionality .
Q. Table 1: Comparison of Synthetic Methods
Q. How do electron-withdrawing groups (EWGs) influence the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: EWGs on the aryl ring stabilize intermediates during cyclocondensation, leading to higher yields. For instance:
- Substrates with nitro or trifluoromethyl groups exhibit improved reaction efficiency due to enhanced resonance stabilization of the transition state .
- Experimental optimization should include testing substituent effects via Hammett plots or computational modeling (e.g., DFT studies) to predict reactivity.
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm) in H NMR .
- IR Spectroscopy : Carboxylate C=O stretches appear at ~1700 cm⁻¹, while NH stretches are observed near 3400 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling modify the pyrazolo[3,4-b]pyridine core?
Methodological Answer: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups. Example protocol:
- React ethyl 4-bromo-pyrazolo[3,4-b]pyridine with phenylboronic acid using Pd(PPh) as a catalyst, KPO as a base, and DMF/water (3:1) at 80°C for 12 hours. Purify via column chromatography (hexane/ethyl acetate) .
- Critical Parameters : Catalyst loading (1–5 mol%), solvent degassing, and stoichiometric ratios of boronic acid.
Q. How to resolve contradictory data from NMR and X-ray crystallography?
Methodological Answer:
- NMR vs. X-ray Conflicts : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution. Compare solid-state (X-ray) and solution (NMR) data.
- Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray confirmed planar carboxylate geometry, while NMR indicated rotational restriction .
Q. What strategies assess the biological activity of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- In Vitro Assays : Test antibacterial activity via disk diffusion or MIC (Minimum Inhibitory Concentration) methods. For example, derivatives with 4-methoxyphenyl groups showed enhanced activity against E. coli .
- Targeted Screening : Use kinase inhibition assays (e.g., EGFR or CDK2) to evaluate anticancer potential.
Q. How to introduce fluorinated substituents into the pyrazolo[3,4-b]pyridine scaffold?
Methodological Answer:
- Direct Fluorination : Use Selectfluor™ or DAST (Diethylaminosulfur Trifluoride) under anhydrous conditions.
- Pre-Fluorinated Building Blocks : Incorporate fluorobenzamides during synthesis (e.g., 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) .
Q. Table 2: Biological Activity Data
| Derivative | Substituent | Biological Activity (IC) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Antibacterial | MIC: 12.5 µg/mL (E. coli) | |
| Trifluoromethyl | Kinase Inhibition | IC: 0.8 µM (CDK2) |
Q. What safety protocols are recommended for handling halogenated analogs?
Methodological Answer:
- Chlorinated Derivatives : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. For example, 4-chloro-6-methyl-1-isopropylpyrazolo[3,4-d]pyrimidine requires storage in airtight containers at -20°C .
- Waste Disposal : Follow institutional guidelines for halogenated waste, including neutralization before disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
